molecular formula C12H20N2O6 B13395045 N-alpha-Boc-Nbeta-allyloxycarbonyl-L-2,3-diaminopropionic acid

N-alpha-Boc-Nbeta-allyloxycarbonyl-L-2,3-diaminopropionic acid

Cat. No.: B13395045
M. Wt: 288.30 g/mol
InChI Key: AUPOSBLDRPESJX-UHFFFAOYSA-N
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Description

N-alpha-Boc-Nbeta-allyloxycarbonyl-L-2,3-diaminopropionic acid (CAS: N/A; molecular formula: C₁₂H₂₀N₂O₆; molecular weight: 288.3 g/mol) is a protected derivative of L-2,3-diaminopropionic acid (L-Dap), a non-proteinogenic amino acid. The compound features two orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amino group and an allyloxycarbonyl (Alloc) group on the β-amino group . This dual protection enables sequential deprotection strategies in peptide synthesis, where Boc is acid-labile (removed with trifluoroacetic acid) and Alloc is cleaved under neutral conditions via palladium-catalyzed deallylation .

The compound is commercially available as a white crystalline powder (density: 1.194 g/cm³) and is utilized in solid-phase peptide synthesis (SPPS) to introduce branched or modified peptide architectures . Its IUPAC name is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid, with the InChIKey AUPOSBLDRPESJX-QMMMGPOBSA-N confirming its stereochemistry .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O6/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPOSBLDRPESJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step-by-Step Synthesis

  • Synthesis of L-2,3-Diaminopropionic Acid Derivative :

    • Start with a suitable precursor, such as L-aspartic acid or L-glutamic acid, which can be converted into L-2,3-diaminopropionic acid through chemical transformations.
  • Protection of Alpha-Amino Group :

    • Use di-tert-butyl dicarbonate (Boc2O) to protect the alpha-amino group. This reaction typically occurs in a solvent like dichloromethane or tetrahydrofuran.
  • Protection of Beta-Amino Group :

    • Allyl chloroformate is used to introduce the allyloxycarbonyl protecting group on the beta-amino group. This step requires careful control of reaction conditions to avoid side reactions.
  • Purification :

    • The final protected derivative is purified using chromatographic methods, such as silica gel column chromatography.

Example Reaction Conditions

Step Reagents Solvent Conditions
1 Boc2O DCM 0°C to RT, 30 min
2 Allyl chloroformate DCM 0°C to RT, 1 hr

Challenges and Considerations

  • Selectivity : Ensuring selective protection of the beta-amino group without affecting the alpha-amino group can be challenging.
  • Stability : Allyloxycarbonyl groups are sensitive to certain conditions and may require careful handling to prevent premature deprotection.
  • Purification : Due to the presence of multiple functional groups, purification can be complex and may require multiple chromatographic steps.

Chemical Reactions Analysis

Selective Deprotection Reactions

The compound undergoes sequential deprotection of its Boc (tert-butoxycarbonyl) and allyloxycarbonyl groups under orthogonal conditions:

Protecting Group Reagent/Conditions Reaction Outcome Key Applications
Boc (N-alpha)50% trifluoroacetic acid (TFA) in dichloromethane (DCM) Removes Boc group, yielding TFA-amine saltPrepares α-amino group for peptide coupling
Allyloxycarbonyl (N-beta)Palladium-carbon (Pd/C) with hydrogen gas or ammonium formate Cleaves allyloxycarbonyl via catalytic hydrogenationExposes β-amino group for further functionalization
  • Orthogonality : The Boc group is acid-labile, while the allyloxycarbonyl group is base-stable but sensitive to palladium-mediated hydrogenolysis, enabling sequential deprotection without cross-reactivity .

  • Neutralization : After Boc removal, the TFA-amine salt is neutralized with diisopropylethylamine (DIEA) to regenerate the free α-amino group .

Mechanistic Insights into Boc Deprotection

The Boc group is cleaved via acid-catalyzed tert-butyl carbonium ion formation (Figure 1). Key steps include:

  • Protonation of the Boc carbonyl oxygen by TFA.

  • Elimination of CO₂ and tert-butanol, generating a reactive tert-butyl carbonium ion .

  • Scavenging by dithioethane (DTE) to prevent side reactions with nucleophilic residues (e.g., tryptophan, cysteine) .

Side Reactions :

  • Tert-butyl adducts may form without scavengers, reducing peptide purity .

  • Aggregation of neutralized peptides can hinder coupling efficiency, mitigated by in situ neutralization protocols .

Allyloxycarbonyl Group Reactivity

The allyloxycarbonyl group is removed under mild hydrogenation conditions:

  • Catalyst : 10% Pd/C in methanol or THF .

  • Byproducts : Allyl alcohol and CO₂, both inert under reaction conditions .

  • Selectivity : Stable to acidic Boc-deprotection conditions, enabling sequential deprotection.

Stability and Reactivity Profile

Parameter Details
Thermal StabilityStable at room temperature; decomposes above 200°C
Optical Activity[α]D = -10.5° to -12.5° (c=1 in methanol), confirming chiral integrity
SolubilitySoluble in polar aprotic solvents (DCM, THF, DMF)

Synthetic Case Study: Deprotection Protocol

  • Boc Removal :

    • Treat with 50% TFA/DCM (2 × 5 min).

    • Neutralize with 50% DIEA/DCM (2 × 2 min) .

  • Allyloxycarbonyl Removal :

    • Stir with 10% Pd/C under H₂ (1 atm) in methanol (4–6 h) .

    • Filter and concentrate to isolate free L-2,3-diaminopropionic acid .

This compound’s reactivity and orthogonal protection strategy make it indispensable in synthetic chemistry, particularly for designing peptides with tailored biological activities.

Scientific Research Applications

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a prodrug, where the compound is metabolized to release active drugs.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can be metabolized to release active drugs that interact with enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the active drug released.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-alpha-Boc-Nbeta-allyloxycarbonyl-L-2,3-diaminopropionic acid with structurally related compounds:

Compound Name Backbone Protecting Groups Molecular Weight (g/mol) Key Applications Orthogonal Deprotection
N-alpha-Boc-Nbeta-allyloxycarbonyl-L-Dap L-Dap (C3) Boc (α), Alloc (β) 288.3 SPPS, branched peptides Acid (Boc), Pd (Alloc)
Fmoc-L-Dap(Alloc)-OH L-Dap (C3) Fmoc (α), Alloc (β) 410.43 SPPS, glycopeptides Base (Fmoc), Pd (Alloc)
Boc-L-Dap(Fmoc)-OH L-Dap (C3) Boc (α), Fmoc (β) 426.5 Sequential SPPS Acid (Boc), Base (Fmoc)
Fmoc-L-Dab(Alloc)-OH L-Dab (C4) Fmoc (α), Alloc (γ) 410.43 Peptide stapling, macrocycles Base (Fmoc), Pd (Alloc)
Fmoc-L-Dap(Octanoyl)-OH L-Dap (C3) Fmoc (α), Octanoyl (β) 452.54 Lipidated peptides, drug delivery Base (Fmoc), enzymatic
Mal-L-Dap(Boc)-OH L-Dap (C3) Maleimide (α), Boc (β) ~350 (estimated) Bioconjugation, antibody-drug conjugates Thiol-specific (Maleimide)

Research Findings

  • Orthogonal Deprotection Efficiency: A study comparing Boc/Alloc and Fmoc/Alloc strategies found that the Boc/Alloc system achieved >95% deprotection yield for Alloc under Pd(0)/PhSiH₃ conditions, whereas Fmoc removal required 20% piperidine with minor side reactions (e.g., aspartimide formation) .
  • Synthetic Utility : The target compound was used to synthesize β-turn mimetics in a 2024 study, demonstrating its role in stabilizing peptide secondary structures .

Biological Activity

N-alpha-Boc-Nbeta-allyloxycarbonyl-L-2,3-diaminopropionic acid (Boc-Dap-OH) is a derivative of L-2,3-diaminopropionic acid (L-Dap), which is known for its significant biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article examines the biological activity of Boc-Dap-OH, highlighting its synthesis, mechanisms of action, and applications in research and therapy.

1. Chemical Structure and Properties

Chemical Composition:

  • Molecular Formula: C₈H₁₆N₂O₄
  • Molecular Weight: 204.22 g/mol
  • CAS Number: 73259-81-1

Physical Properties:

PropertyValue
Density1.2 ± 0.1 g/cm³
Boiling Point364.4 ± 37.0 °C at 760 mmHg
Melting Point210 °C (dec.)
Flash Point174.2 ± 26.5 °C

The synthesis of Boc-Dap-OH involves the protection of the amino groups in L-Dap to enhance its stability and reactivity in various chemical reactions, particularly in peptide synthesis. Boc-Dap-OH serves as a versatile building block due to its ability to mimic natural amino acids while providing unique functionalities.

Research indicates that L-Dap is a precursor for siderophores like staphyloferrin B, which are critical for iron acquisition in bacteria such as Staphylococcus aureus. The enzymatic pathways involving L-Dap highlight its role in antibiotic biosynthesis and microbial metabolism .

2.2 Antimicrobial Activity

Boc-Dap-OH exhibits antimicrobial properties that have been explored through various studies:

  • Mechanism of Action: The compound’s structure allows it to interfere with bacterial cell wall synthesis and function as a substrate for enzymes involved in antibiotic production.
  • Case Studies: In vitro studies have shown that derivatives of L-Dap can inhibit the growth of pathogenic bacteria, making them potential candidates for new antibiotic therapies .

3.1 Peptide Synthesis

Boc-Dap-OH is widely utilized in peptide synthesis due to its ability to form stable amide bonds when coupled with other amino acids. This property is crucial for developing peptide-based therapeutics that target specific biological pathways.

3.2 Cancer Research

Recent studies have investigated the application of Boc-Dap-OH in cancer therapy. The compound's ability to enhance the efficacy of certain anticancer drugs has been noted, particularly when used in combination with other agents that target tumor cells .

4. Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceFocus AreaKey Findings
Antibiotic PrecursorDemonstrated role in staphyloferrin B biosynthesis
Antimicrobial PropertiesInhibition of pathogenic bacterial growth
Cancer TherapeuticsEnhanced efficacy when combined with other anticancer agents

5. Conclusion

This compound represents a significant compound in biochemical research with diverse applications ranging from peptide synthesis to potential therapeutic uses against bacterial infections and cancer. Its unique structural properties facilitate its role as a versatile building block in drug development, making it an important subject for ongoing research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-alpha-Boc-Nbeta-allyloxycarbonyl-L-2,3-diaminopropionic acid, and how are the Boc and Alloc groups introduced?

  • Methodological Answer : The synthesis typically starts with L-2,3-diaminopropionic acid (Dap). The Boc group is first introduced to the α-amino group using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions (e.g., in THF/water with NaHCO₃). The β-amino group is then protected with allyloxycarbonyl (Alloc) via reaction with allyl chloroformate in the presence of a base like NaOH. Purification involves reverse-phase HPLC or column chromatography to achieve ≥98.5% purity .

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Methodological Answer : Analytical techniques include:

  • HPLC : Retention time and peak area analysis using C18 columns with acetonitrile/water gradients (e.g., 0.1% TFA) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (expected m/z: 410.42 for C₂₂H₂₂N₂O₆) .
  • NMR : ¹H and ¹³C NMR to verify Boc (δ ~1.4 ppm for tert-butyl) and Alloc (δ ~5.8–5.2 ppm for allyl) group integration .

Q. What are the key considerations for storing and handling this compound to maintain stability?

  • Methodological Answer : Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Alloc group. Use anhydrous solvents (DMF, DCM) during peptide synthesis to avoid premature deprotection. Stability tests under acidic (TFA) and basic (piperidine) conditions confirm its resilience during standard solid-phase synthesis workflows .

Advanced Research Questions

Q. How does the orthogonal protection strategy (Boc/Alloc) enable the synthesis of branched or cyclic peptides?

  • Methodological Answer : The Boc group is acid-labile (removed with TFA), while Alloc is removed via palladium-catalyzed deprotection (e.g., Pd(PPh₃)₄ with morpholine). This orthogonality allows sequential deprotection:

  • Step 1 : Remove Alloc under neutral conditions to selectively expose the β-amino group for coupling with another amino acid or functional moiety.
  • Step 2 : Remove Boc under acidic conditions to elongate the α-amino-terminated peptide backbone.
    This strategy is critical for constructing complex architectures like dendrimers or cyclic peptides .

Q. What challenges arise in quantifying reaction yields when incorporating this compound into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Key challenges include:

  • Incomplete Coupling : Monitor via Kaiser test or Fmoc-deprotection UV absorbance (301 nm). Optimize activation with HOBt/DIC or OxymaPure/EDC .
  • Side Reactions : β-amino group reactivity may lead to diketopiperazine formation during cyclization. Use low-concentration coupling agents and controlled temperature (4°C) .
  • Yield Calculation : Compare HPLC peak areas of crude vs. purified product. Typical yields range from 70–85% for SPPS .

Q. How does the stereochemistry of the diaminopropionic acid core influence peptide conformation and bioactivity?

  • Methodological Answer : The L-configuration ensures compatibility with ribosomal machinery in studies of bioactive peptides. For example:

  • β-Sheet Stabilization : The β-amino group introduces rigidity, altering secondary structures in synthetic antimicrobial peptides.
  • Enzymatic Resistance : D-isomers (e.g., D-Dap derivatives) show prolonged stability in serum-containing assays but reduced receptor binding affinity .

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